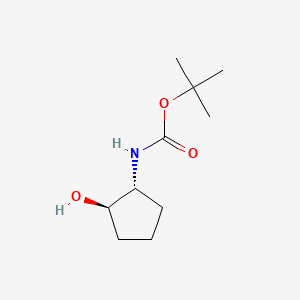

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQRJSADXRRKN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666925 | |

| Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454170-16-2, 155837-14-2 | |

| Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-trans-N-Boc-2-Aminocyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. Due to its specific stereochemistry, this compound serves as a valuable scaffold for the synthesis of complex molecules with defined three-dimensional structures, which is crucial for their biological activity.

Chemical Identity and Properties

A specific CAS number for the (1R,2R) stereoisomer of tert-butyl (2-hydroxycyclopentyl)carbamate has not been definitively identified in publicly accessible databases. The CAS number 945652-35-7 is assigned to the non-stereospecific tert-butyl (2-hydroxycyclopentyl)carbamate. For the purpose of this guide, data for the non-specific compound and its other stereoisomers are presented. Researchers should verify the stereochemistry of their materials through appropriate analytical techniques.

The carbamate group in this molecule often serves as a protecting group for the amine functionality, which is a common strategy in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various conditions and its ease of removal under acidic conditions.

Table 1: Physicochemical Properties of tert-Butyl (2-hydroxycyclopentyl)carbamate and its Stereoisomers

| Property | Value (for non-stereospecific or other isomers) | Reference |

| CAS Number | 945652-35-7 (non-stereospecific) | [1] |

| 913631-66-0 ((1S, 2R)-isomer) | [2] | |

| 154737-89-0 ((1S, 3S)-isomer) | [3] | |

| Molecular Formula | C₁₀H₁₉NO₃ | [4] |

| Molecular Weight | 201.26 g/mol | [4] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of (1R,2R)-2-aminocyclopentanol with a tert-butoxycarbonyl (Boc) group. A general and widely adopted method for the Boc-protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Experimental Protocol: General Synthesis of tert-Butyl (hydroxycyclopentyl)carbamate

This protocol describes a general procedure for the N-Boc protection of an aminocyclopentanol. The specific starting material, (1R,2R)-2-aminocyclopentanol, would be required to obtain the desired (1R,2R) product.

Materials:

-

(1R,2R)-2-aminocyclopentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Solvent: Dioxane/water mixture (1:1), Tetrahydrofuran (THF), or Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve the aminocyclopentanol starting material in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).

-

Add a base, such as sodium bicarbonate or triethylamine (1.5-2.0 equivalents), to the solution.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the organic solvent under reduced pressure.

-

If an aqueous solvent system was used, extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Applications in Research and Drug Development

This compound and its related stereoisomers are valuable chiral building blocks in the synthesis of pharmaceutical compounds. The carbamate moiety is a key structural feature in many approved drugs and prodrugs.[5] The defined stereochemistry of the amino and hydroxyl groups on the cyclopentane ring allows for the construction of molecules with specific spatial arrangements, which is often a critical determinant of their interaction with biological targets.

While specific signaling pathways involving this particular building block are not extensively documented, it can be incorporated into larger molecules designed to interact with a variety of biological targets. The carbamate group itself can participate in hydrogen bonding interactions with protein receptors.

Diagram 2: Role as a Chiral Building Block

Caption: Logical flow of using the compound in drug synthesis.

Safety and Handling

For the non-stereospecific tert-butyl (2-hydroxycyclopentyl)carbamate, the following safety information is available. It is recommended to handle the (1R,2R)-isomer with similar precautions.

Table 2: GHS Hazard Information for tert-Butyl (2-hydroxycyclopentyl)carbamate

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This guide provides a summary of the available technical information for this compound and its related compounds. The lack of a specific CAS number for the (1R,2R)-isomer highlights the need for careful characterization of this material when used in research and development.

References

- 1. 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate chemical properties

Abstract

This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This chiral building block is of significant interest in medicinal chemistry, particularly as a precursor for the synthesis of carbocyclic nucleoside analogues with potential antiviral activities. This guide consolidates key data, presents detailed experimental protocols for its synthesis and modification, and outlines its role as a strategic intermediate in the development of novel therapeutic agents.

Core Chemical Properties

This compound, a white solid at room temperature, is a key chiral intermediate. Its structure features a trans-configured aminocyclopentanol backbone, with the amine functionality protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial for its application in multi-step organic syntheses.

Quantitative Data Summary

The fundamental physicochemical properties of this compound (CAS No: 454170-16-2) are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 454170-16-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| Melting Point | 87.0 °C | [1][2][3] |

| Boiling Point | 320.8 ± 31.0 °C (Predicted) | [1][3] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [1] |

| Appearance | White Solid | N/A |

| Solubility | Soluble in DMSO and Ethanol | [4] |

Spectroscopic Data

Synthesis and Experimental Protocols

The primary route to synthesize this compound is through the N-protection of its corresponding amine precursor, (1R,2R)-2-aminocyclopentanol. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient method for this transformation.

Logical Synthesis Pathway

The diagram below illustrates the direct conversion of the starting material to the final product via Boc-protection.

Caption: Boc-protection of the primary amine.

Protocol for Boc Protection of (1R,2R)-2-Aminocyclopentanol

This protocol is a generalized procedure based on standard methods for the N-tert-butoxycarbonylation of primary amines.[4][5][6]

-

Materials:

-

(1R,2R)-2-Aminocyclopentanol

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Sodium bicarbonate (NaHCO₃) (2.0 equivalents)

-

Solvent: 2:1 mixture of 1,4-Dioxane and Water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

-

-

Procedure:

-

Dissolve (1R,2R)-2-aminocyclopentanol (1.0 equivalent) in the 2:1 dioxane/water solvent mixture in a round-bottom flask.

-

Add sodium bicarbonate to the solution and stir until dissolved.

-

Cool the mixture in an ice-water bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the cooled, stirring solution. The Boc₂O can be added in one portion or portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Extract the aqueous residue with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Protocol for Boc Group Deprotection

To utilize the amine functionality in subsequent synthetic steps, the Boc group must be removed. This is typically achieved under acidic conditions.[3]

-

Materials:

-

This compound

-

4M Hydrogen Chloride (HCl) in 1,4-Dioxane

-

Acetonitrile (for precipitation)

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve the Boc-protected compound in a minimal amount of 1,4-dioxane.

-

To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5 volumes relative to the substrate).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, add acetonitrile to the reaction mixture to precipitate the hydrochloride salt of (1R,2R)-2-aminocyclopentanol.

-

Collect the solid product by vacuum filtration and wash with cold acetonitrile.

-

Dry the solid under vacuum to obtain the deprotected amine salt.

-

Applications in Drug Development

While this compound is not an active pharmaceutical ingredient itself, it serves as a valuable chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it an ideal starting point for creating carbocyclic nucleoside analogues.

Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclohexane ring. This modification can impart several desirable properties, such as increased metabolic stability against enzymatic degradation, which is a common challenge in nucleoside-based drug development.[1][7]

Role as a Precursor to Antiviral Agents

Research has demonstrated that nucleoside analogues derived from cyclopentane scaffolds can exhibit significant antiviral activity against a range of viruses, including Varicella-Zoster Virus (VZV).[1] The synthesis of these analogues often requires a chiral aminocyclopentanol core, which can be derived from this compound after deprotection.

Experimental Workflow for Drug Intermediate Synthesis

The following diagram outlines a generalized workflow from the chiral building block to a potential drug candidate intermediate.

Caption: From building block to potential API.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is room temperature.

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound is a well-defined chiral intermediate with established physical properties. Its primary value lies in its utility as a precursor for synthesizing enantiomerically pure carbocyclic nucleosides, a class of molecules with proven potential in antiviral drug discovery. The straightforward protocols for its synthesis via Boc protection and subsequent deprotection make it an accessible and strategic component for research and development in medicinal chemistry.

References

- 1. Synthesis and antiviral evaluation of cyclopentyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate molecular weight

An In-depth Technical Guide on the Molecular Weight of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed breakdown of the molecular weight of this compound, a key parameter in experimental design and analysis.

Molecular Composition and Weight

The molecular formula for this compound is C₁₀H₁₉NO₃.[1][2][3] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

The calculation of the molecular weight is based on the atomic masses of its constituent elements. The atomic mass of carbon is approximately 12.01 g/mol , hydrogen is about 1.008 g/mol , nitrogen is roughly 14.007 g/mol , and oxygen is approximately 15.999 g/mol .[4][5][6][7][8][9][10][11][12][13]

The precise molecular weight is essential for a variety of laboratory procedures, including solution preparation, stoichiometric calculations for chemical reactions, and analytical techniques such as mass spectrometry.

Quantitative Data Summary

For clarity and ease of comparison, the atomic and molecular weight data are summarized in the table below.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 19 | 1.008 | 19.152 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 201.266 |

The calculated molecular weight of this compound is 201.27 g/mol .[3]

Experimental Protocols

Accurate determination and use of molecular weight are critical in various experimental contexts. Below are generalized methodologies where this information is pivotal.

Protocol 1: Preparation of a Standard Solution

-

Objective: To prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Spatula and weighing paper

-

Pipettes

-

-

Procedure:

-

Calculate the mass of the compound required using the formula: Mass (g) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L * 0.01 L * 201.27 g/mol = 20.127 mg

-

Accurately weigh approximately 20.13 mg of this compound using an analytical balance.

-

Transfer the weighed compound into a 10 mL volumetric flask.

-

Add a small amount of DMSO to dissolve the solid.

-

Once dissolved, add DMSO to the flask until the solution reaches the 10 mL calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Protocol 2: Stoichiometric Calculation for a Coupling Reaction

-

Objective: To determine the required mass of a reactant for a reaction with this compound in a 1:1.2 molar ratio.

-

Procedure:

-

Determine the moles of this compound to be used (e.g., 0.5 mmol).

-

Calculate the required moles of the coupling partner: Moles of Partner = 0.5 mmol * 1.2 = 0.6 mmol

-

Calculate the required mass of the coupling partner using its molecular weight.

-

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound.

References

- 1. 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. princeton.edu [princeton.edu]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. byjus.com [byjus.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

Spectroscopic and Synthetic Overview of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic approaches for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact stereoisomer, this document outlines the expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic interpretation. It also presents a generalized experimental protocol for the synthesis and characterization of this class of compounds.

Spectroscopic Data

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group, the cyclopentyl ring, and the hydroxyl and amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| C(CH₃)₃ | ~1.45 | Singlet (s) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

| Cyclopentyl-H | 1.20 - 2.10 | Multiplets (m) | The methylene protons of the cyclopentyl ring will appear as a series of complex multiplets. |

| CH-OH | ~3.80 - 4.20 | Multiplet (m) | The proton attached to the carbon bearing the hydroxyl group is expected to be deshielded. |

| CH-NHBoc | ~3.60 - 4.00 | Multiplet (m) | The proton on the carbon attached to the carbamate group will also be in the downfield region. |

| NH | ~4.50 - 5.50 | Broad Singlet (br s) | The carbamate proton signal is often broad and its chemical shift can be concentration-dependent. |

| OH | Variable | Broad Singlet (br s) | The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature. |

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C (CH₃)₃ | ~28.5 |

| C (CH₃)₃ | ~80.0 |

| Cyclopentyl-CH₂ | 20.0 - 40.0 |

| C H-OH | ~70.0 - 75.0 |

| C H-NHBoc | ~55.0 - 60.0 |

| C=O | ~156.0 |

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum is useful for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (Carbamate) | Stretching | 3200 - 3400 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Carbamate) | Stretching | 1680 - 1720 |

| C-N | Stretching | 1250 - 1350 |

| C-O | Stretching | 1000 - 1200 |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₁₉NO₃), the expected molecular weight is approximately 201.26 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 201 | [M]⁺ (Molecular Ion) |

| 145 | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene) |

| 102 | [M - Boc]⁺ (Loss of the tert-butoxycarbonyl group) |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocols

General Synthesis of this compound

Materials:

-

(1R,2R)-2-aminocyclopentanol hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or other appropriate solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: Dissolve (1R,2R)-2-aminocyclopentanol hydrochloride in a suitable solvent such as dichloromethane.

-

Basification: Add a slight excess of a base, such as triethylamine, to neutralize the hydrochloride and deprotonate the amino group.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (typically 1.0 to 1.2 equivalents) either neat or as a solution in the same solvent.

-

Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

General Protocol for Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS), coupling constants (J) in Hertz (Hz), and integration values.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified compound using an FTIR spectrometer.

-

For a solid sample, this can be done using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a typical range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.

Mass Spectrometry:

-

Analyze the purified compound using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Obtain the mass spectrum and identify the molecular ion peak ([M]⁺ or [M+H]⁺) and major fragment ions.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of the target compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Caption: Logical flow of spectroscopic analysis for structural elucidation.

In-Depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a valuable chiral building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines commercial sourcing, summarizes available safety and handling information, and presents a generalized synthetic approach.

Chemical Identity and Properties

This compound, with the CAS number 454170-16-2, is a carbamate-protected chiral amino alcohol. The (1R,2R) stereochemistry of this molecule makes it a crucial intermediate for the asymmetric synthesis of various complex molecules, particularly in the development of novel therapeutic agents.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 454170-16-2 | [3] |

| Molecular Formula | C₁₀H₁₉NO₃ | [3] |

| Molecular Weight | 201.26 g/mol | [3] |

| Melting Point | 87.0 °C | [4][5] |

| Boiling Point (Predicted) | 320.8 ± 31.0 °C | [4][5] |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [3] |

| Purity (Typical) | ≥95% to ≥98% | [6][7] |

| Appearance | White to off-white solid | General Supplier Information |

| Storage Temperature | Room temperature or 2-8°C | [3] |

Commercial Availability

This chiral building block is available from several commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to support laboratory-scale research through to process development.

Table 2: Commercial Suppliers

| Supplier | Purity Specification | Notes |

| ChemScene | ≥97% | - |

| BLD Pharm | Not specified | - |

| Santa Cruz Biotechnology | Not specified | For Research Use Only |

| Alfa Chemistry | 96% | - |

Note: This is not an exhaustive list, and availability and purity may vary. It is recommended to request a certificate of analysis from the supplier for lot-specific data.

Safety and Handling

General Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Synthesis and Quality Control

The synthesis of enantiomerically pure chiral amino alcohols like this compound is a key challenge in organic chemistry.[8][9][10] While a specific, detailed experimental protocol for this exact molecule is not widely published, a general approach involves the asymmetric synthesis from achiral precursors or the resolution of a racemic mixture.

A plausible synthetic pathway could involve the asymmetric dihydroxylation of cyclopentene followed by selective protection and amination steps. The quality control of the final product is crucial to ensure its suitability for further synthetic applications.

Typical Analytical Methods for Quality Control:

-

Purity Determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods to assess the chemical purity.

-

Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure.

-

Enantiomeric Purity: Chiral HPLC is the primary method to determine the enantiomeric excess (ee%) of the desired (1R,2R)-enantiomer.

-

Specific Rotation: Measurement of the optical rotation using a polarimeter can also be used to assess enantiomeric purity.

Visualizing the Molecule and a Generalized Synthetic Workflow

To aid in the understanding of this molecule and its synthesis, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: A generalized workflow for the synthesis and quality control of the target compound.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [(1R,2R)-2-Hydroxycyclopentyl]carbamic acid 1,1-dimethylethyl ester | CAS 454170-16-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 454170-16-2 | CAS DataBase [m.chemicalbook.com]

- 5. Carbamic acid, [(1R,2R)-2-hydroxycyclopentyl]-, 1,1-dimethylethyl ester (9CI) CAS#: 454170-16-2 [chemicalbook.com]

- 6. This compound - CAS:454170-16-2 - Shanghai Balmxy Pharmaceutic Co.Ltd [en.balmxy.com]

- 7. 454170-16-2[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 8. benchchem.com [benchchem.com]

- 9. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

The Chirality of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chirality of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a crucial chiral building block in modern medicinal chemistry. The specific (1R,2R) stereochemistry of this compound is paramount to the biological activity and safety of many pharmaceutical compounds. This document outlines the stereochemical configuration, potential synthetic and resolution strategies, and methods for chiral analysis. Detailed experimental protocols, compiled from established methodologies for analogous compounds, are provided to guide researchers in the synthesis and purification of this and related chiral molecules.

Introduction

Enantiomerically pure compounds are of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. The cyclopentane ring is a common scaffold in many biologically active molecules, and the stereochemistry of its substituents plays a critical role in molecular recognition and biological function. This compound possesses two contiguous chiral centers on a cyclopentane ring, making its stereoselective synthesis and analysis a key challenge and a critical step in the development of novel therapeutics. This guide will delve into the essential aspects of the chirality of this molecule.

Stereochemistry of tert-Butyl (2-hydroxycyclopentyl)carbamate

The molecule tert-Butyl (2-hydroxycyclopentyl)carbamate has two chiral centers at positions 1 and 2 of the cyclopentane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers with a cis relationship between the hydroxyl and carbamate groups. The (1R,2S) and (1S,2R) isomers are another pair of enantiomers with a trans relationship. This guide focuses on the (1R,2R) stereoisomer.

Caption: Chirality of this compound.

Synthetic and Resolution Strategies

The synthesis of enantiomerically pure this compound can be approached in two primary ways: chiral resolution of a racemic mixture or asymmetric synthesis .

Chiral Resolution

Chiral resolution is a widely used technique for separating enantiomers.[1][2] This can be achieved through chemical or enzymatic methods. A common strategy involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[1][3]

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| L-(+)-Tartaric acid | Chiral Acid |

| D-(-)-Tartaric acid | Chiral Acid |

| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid |

| (1S)-(+)-10-Camphorsulfonic acid | Chiral Acid |

| N-Acetyl-L-leucine | Chiral Acid |

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor. For instance, the synthesis can start from a chiral cyclopentene derivative.

Experimental Protocols

Synthesis of Racemic tert-Butyl (cis-2-hydroxycyclopentyl)carbamate

Step 1: Synthesis of racemic cis-2-Aminocyclopentanol

This can be achieved through the hydrolysis of the corresponding imine or other established methods.

Step 2: Boc Protection of racemic cis-2-Aminocyclopentanol

-

Materials:

-

Racemic cis-2-aminocyclopentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve racemic cis-2-aminocyclopentanol in a mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate to the solution.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate portion-wise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield racemic tert-Butyl (cis-2-hydroxycyclopentyl)carbamate.

-

Chiral Resolution of Racemic tert-Butyl (cis-2-hydroxycyclopentyl)carbamate

This protocol is adapted from the resolution of the trans isomer and can be optimized for the cis compound.[3]

-

Materials:

-

Racemic tert-Butyl (cis-2-hydroxycyclopentyl)carbamate

-

(1R)-(-)-10-Camphorsulfonic acid (or another suitable chiral acid)

-

Methanol

-

Diethyl ether

-

Aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane

-

-

Procedure:

-

Dissolve the racemic carbamate in methanol.

-

In a separate flask, dissolve an equimolar amount of (1R)-(-)-10-camphorsulfonic acid in methanol.

-

Add the chiral acid solution to the carbamate solution.

-

Allow the mixture to stand at room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Cooling may be required.

-

Collect the crystals by filtration and wash with cold diethyl ether.

-

To liberate the free amine, dissolve the diastereomeric salt in water and basify with an aqueous NaOH solution.

-

Extract the enantiomerically enriched carbamate with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

-

The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC.

-

Chiral Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of the final product.[4][5]

Table 2: Typical Chiral HPLC Parameters

| Parameter | Description |

| Chiral Stationary Phase | Polysaccharide-based columns (e.g., Chiralpak IA, AD-H) are often effective. |

| Mobile Phase | A mixture of hexane/isopropanol or other suitable solvents. |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV detection at an appropriate wavelength (e.g., 210 nm). |

Data Presentation

Quantitative data from the synthesis and resolution should be meticulously recorded to ensure reproducibility and for comparison between different batches or methods.

Table 3: Representative Data for Chiral Resolution

| Entry | Resolving Agent | Solvent | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | (1R)-(-)-10-Camphorsulfonic acid | Methanol | - | - | - |

| 2 | L-(+)-Tartaric acid | Ethanol | - | - | - |

(Data to be filled in based on experimental results)

Workflow and Signaling Pathway Diagrams

Caption: Synthetic and Resolution Workflow.

Conclusion

The chirality of this compound is a critical aspect of its utility as a building block in pharmaceutical synthesis. Understanding the stereochemical relationships and having robust methods for stereoselective synthesis and analysis are essential for the successful development of chiral drugs. This guide provides a foundational understanding and practical methodologies to aid researchers in this endeavor. Further optimization of the presented protocols will likely be necessary for specific applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]

In-Depth Technical Guide: Stereochemistry of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a valuable chiral building block in pharmaceutical synthesis. This document details the synthesis of the target molecule, focusing on the critical steps of obtaining the enantiomerically pure precursor, (1R,2R)-2-aminocyclopentanol, through established resolution techniques. It further outlines the subsequent N-protection reaction to yield the final product. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and logical pathways are provided to assist researchers in the practical application of this compound.

Introduction

Chiral compounds play a pivotal role in drug development, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles. This compound is a key chiral intermediate due to the defined spatial orientation of its amine and hydroxyl functionalities on a cyclopentane scaffold. The trans relationship between the hydroxyl and the bulky tert-butoxycarbonyl (Boc) protected amine group makes it a versatile starting material for the synthesis of complex molecules with specific stereochemical requirements.

This guide focuses on the (1R,2R) stereoisomer, detailing its preparation from racemic precursors and providing key analytical data.

Stereochemical Considerations

The core of this compound is the cyclopentane ring with two stereocenters at positions 1 and 2. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers with a trans configuration, while the (1R,2S) and (1S,2R) isomers are another pair of enantiomers with a cis configuration. This guide specifically addresses the synthesis and properties of the (1R,2R)-trans-isomer.

Caption: Stereochemical relationship and synthetic path.

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure this compound hinges on the preparation of its precursor, (1R,2R)-2-aminocyclopentanol. This is typically achieved by resolving a racemic mixture of trans-2-aminocyclopentanol. Two common and effective methods for this resolution are classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Chemical Resolution of (±)-trans-2-Aminocyclopentanol

A widely used method involves the resolution of a protected form of the racemic amine, such as (±)-trans-2-benzylaminocyclopentanol, using a chiral resolving agent like D- or L-dibenzoyltartaric acid[1]. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the chiral auxiliary and the benzyl protecting group yields the desired enantiomer of trans-2-aminocyclopentanol.

Enzymatic Kinetic Resolution

Lipase-catalyzed kinetic resolution offers a milder and often more selective alternative. For instance, racemic trans-2-azidocyclopentanol can be acetylated using a lipase, such as that from Pseudomonas sp.[2]. The enzyme selectively acetylates one enantiomer, leaving the other unreacted. The resulting mixture of the acetylated and unacetylated azido alcohols can then be separated. Subsequent reduction of the azide group in the unreacted enantiomer provides the enantiomerically pure (1R,2R)-2-aminocyclopentanol.

N-Boc Protection

Once the enantiomerically pure (1R,2R)-2-aminocyclopentanol is obtained, the final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically carried out by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Experimental Protocols

The following sections provide detailed experimental protocols for the key synthetic steps.

Protocol for Chemical Resolution of (±)-trans-2-Benzylaminocyclopentanol

This protocol is adapted from established literature procedures for diastereomeric salt resolution[1].

Materials:

-

(±)-trans-2-Benzylaminocyclopentanol

-

D-(-)-Dibenzoyltartaric acid

-

Methanol

-

Diethyl ether

-

10% Sodium hydroxide solution

-

Dichloromethane

Procedure:

-

Dissolve (±)-trans-2-benzylaminocyclopentanol (1 equivalent) in methanol.

-

In a separate flask, dissolve D-(-)-dibenzoyltartaric acid (1 equivalent) in methanol.

-

Add the dibenzoyltartaric acid solution to the amine solution with stirring.

-

Allow the mixture to stand at room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with cold methanol.

-

To liberate the free amine, suspend the crystals in water and add 10% sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched trans-2-benzylaminocyclopentanol.

-

The benzyl group can be removed by catalytic hydrogenation to give (1R,2R)-2-aminocyclopentanol.

Protocol for N-Boc Protection of (1R,2R)-2-Aminocyclopentanol

This is a general and widely applicable protocol for the Boc protection of amines.

Materials:

-

(1R,2R)-2-Aminocyclopentanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (1R,2R)-2-aminocyclopentanol (1 equivalent) in the chosen solvent (e.g., DCM).

-

Add the base (e.g., triethylamine, 1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Caption: Experimental workflow for synthesis.

Data Presentation

| Property | Expected Value / Data |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported; requires experimental determination. |

| Specific Rotation [α]D | A non-zero value is expected, but the specific value and sign depend on the enantiomer and conditions. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0-3.8 (m, 2H, CH-O and CH-N), ~2.0-1.4 (m, 6H, cyclopentyl CH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~156 (C=O), ~80 (C(CH₃)₃), ~75 (CH-OH), ~58 (CH-NH), ~33, ~29, ~21 (cyclopentyl CH₂) |

| Infrared (IR) | ν (cm⁻¹): ~3400 (O-H, N-H), ~2970 (C-H), ~1685 (C=O) |

Conclusion

This technical guide has outlined the stereochemical importance and synthetic pathways toward obtaining enantiomerically pure this compound. By employing established methods of chemical or enzymatic resolution to procure the key (1R,2R)-2-aminocyclopentanol intermediate, followed by a standard N-Boc protection, researchers can access this valuable chiral building block. The provided protocols and data serve as a foundational resource for the synthesis and characterization of this compound in a laboratory setting, facilitating its application in the development of novel chiral molecules for the pharmaceutical industry.

References

The Versatile Chiral Building Block: A Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the use of chiral building blocks is paramount for the stereoselective synthesis of complex molecular architectures. Among these, tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate stands out as a valuable and versatile intermediate. Its rigid cyclopentane scaffold, coupled with the defined stereochemistry of the vicinal amino and hydroxyl groups, provides a robust platform for the synthesis of enantiomerically pure compounds, particularly in the realm of antiviral and anticancer agents. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and integration into synthetic workflows. While experimentally determined data is not extensively published, computed properties from reliable databases provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₃ | --INVALID-LINK-- |

| Molecular Weight | 201.26 g/mol | --INVALID-LINK-- |

| XLogP3 | 1.2 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

| Exact Mass | 201.136493 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 201.136493 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 58.6 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 14 | --INVALID-LINK-- |

| Complexity | 210 | --INVALID-LINK-- |

Synthesis

The primary route to this compound involves the protection of the amino group of its precursor, (1R,2R)-2-aminocyclopentanol, using di-tert-butyl dicarbonate (Boc₂O). This reaction, known as Boc protection, is a cornerstone of modern organic synthesis due to its high efficiency and the stability of the resulting carbamate.

Experimental Protocol: Boc Protection of (1R,2R)-2-Aminocyclopentanol

This protocol outlines a general and widely applicable method for the Boc protection of (1R,2R)-2-aminocyclopentanol.

Materials:

-

(1R,2R)-2-Aminocyclopentanol hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., triethylamine (NEt₃), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH))

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture of water and an organic solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (1R,2R)-2-aminocyclopentanol hydrochloride in the chosen solvent. If using an aqueous system, the hydrochloride salt can be dissolved in water, and the Boc₂O in a miscible organic solvent like THF or dioxane.

-

Basification: Add the base to the solution to neutralize the hydrochloride and liberate the free amine. Typically, 1 to 1.5 equivalents of base are used.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (typically 1.05 to 1.2 equivalents) in the chosen solvent to the stirred amine solution. The reaction is often exothermic, and for sensitive substrates, cooling in an ice bath may be necessary.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed. Reaction times typically range from 1 to 12 hours.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Expected Yield:

High yields, often exceeding 90%, are typically achieved for this transformation.

Applications in Drug Development

The rigid cyclopentane core of this compound and its derivatives serves as a crucial design element in various therapeutic agents. The defined stereochemistry allows for precise interaction with biological targets, a key consideration in modern drug design.

Role in Antiviral Agents

Carbocyclic nucleoside analogues are a significant class of antiviral drugs.[1] These compounds mimic natural nucleosides but have a carbocyclic ring instead of a ribose or deoxyribose sugar moiety. This structural modification imparts resistance to enzymatic degradation while often retaining the ability to be phosphorylated to the active triphosphate form, which can then inhibit viral polymerases.

While direct synthesis of a marketed drug from the saturated this compound is not prominently documented, its unsaturated counterpart, a cyclopentene-based chiral amine, is a key intermediate in the synthesis of Abacavir .[2][3] Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[4]

The synthesis of carbocyclic nucleosides often involves the coupling of a chiral carbocyclic amine with a suitably functionalized pyrimidine or purine base. The Boc-protected amine of our title compound is an ideal synthon for such transformations, as the Boc group can be readily removed under acidic conditions to unmask the amine for subsequent coupling reactions.

Potential in Protease Inhibitors

The development of protease inhibitors has been a major breakthrough in the treatment of viral infections like Hepatitis C. The synthesis of complex molecules like Boceprevir , a Hepatitis C virus (HCV) NS3/4A protease inhibitor, relies on chiral building blocks to construct its intricate architecture.[2][5] While not a direct precursor, the structural motifs present in this compound, namely the rigid carbocyclic core and defined stereocenters, are highly relevant to the design of such inhibitors. The constrained conformation of these building blocks can lead to enhanced binding affinity and selectivity for the target protease.[2]

Signaling Pathways and Mechanism of Action of Related Drugs

As a building block, this compound does not have its own signaling pathway. However, the drugs synthesized from its structural analogues, such as Abacavir, have well-defined mechanisms of action.

Abacavir, once administered, is converted intracellularly to its active triphosphate metabolite, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of viral reverse transcriptase and also as a chain terminator. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next phosphodiester bond, thus terminating DNA chain elongation and halting viral replication.

Conclusion

This compound is a valuable chiral building block with significant potential in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. Its straightforward synthesis via Boc protection of (1R,2R)-2-aminocyclopentanol and the strategic importance of its carbocyclic core in antiviral drug design, as exemplified by the structural relationship to intermediates for Abacavir, underscore its utility. For researchers and drug development professionals, this chiral building block represents a key tool for the construction of novel therapeutic agents with precisely controlled stereochemistry, which is essential for optimizing efficacy and minimizing off-target effects.

References

- 1. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Use of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate as a precursor to a robust chiral auxiliary for asymmetric synthesis. The protocols provided are based on established methodologies for the closely related (1S,2R)-2-aminocyclopentan-1-ol, adapted for the (1R,2R) enantiomer. This chiral building block is particularly effective in directing stereoselective alkylation and aldol reactions, yielding products with high diastereoselectivity.

Application: Chiral Auxiliary for Asymmetric Alkylation

The (1R,2R)-2-aminocyclopentanol backbone, protected as a tert-butyl carbamate, can be readily converted into a chiral oxazolidinone auxiliary. This auxiliary, when acylated, directs the enolate to undergo diastereoselective alkylation, affording α-substituted carboxylic acid derivatives with excellent stereocontrol. The bulky tert-butyl group and the rigid cyclopentyl ring create a well-defined chiral environment, leading to high facial selectivity.

Logical Workflow for Asymmetric Alkylation

Caption: Workflow for Asymmetric Alkylation.

Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone

This protocol is adapted from the literature for the (1S,2R) enantiomer and is expected to yield the corresponding enantiomeric products.

1. Synthesis of (4S,5R)-Cyclopentano[d]oxazolidin-2-one:

-

This compound is first deprotected under acidic conditions (e.g., TFA in DCM) to yield (1R,2R)-2-aminocyclopentanol.

-

The resulting amino alcohol is then cyclized using phosgene or a phosgene equivalent (e.g., triphosgene, CDI) in the presence of a base (e.g., triethylamine) to form the chiral oxazolidinone.

2. Acylation of the Chiral Auxiliary:

-

To a solution of (4S,5R)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the mixture for 30 minutes, then add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

3. Diastereoselective Alkylation:

-

To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.

-

Stir the resulting enolate solution for 30-60 minutes at -78 °C.

-

Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

-

Quench the reaction with saturated aqueous ammonium chloride, warm to room temperature, and extract with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.

4. Cleavage of the Chiral Auxiliary:

-

The alkylated N-acyloxazolidinone can be hydrolyzed under basic conditions (e.g., LiOH/H₂O₂ in THF/water) to yield the chiral carboxylic acid and recover the chiral auxiliary.

Quantitative Data: Asymmetric Alkylation

The following table summarizes typical results for asymmetric alkylations using a cyclopentanol-derived chiral auxiliary. Data is based on the performance of the (1S,2R) auxiliary and is expected to be comparable for the (1R,2R) enantiomer, yielding the opposite enantiomer of the product.

| Alkylating Agent (R-X) | Diastereomeric Ratio (dr) | Yield (%) |

| Benzyl bromide | >99:1 | 95 |

| Ethyl iodide | >99:1 | 92 |

| Allyl bromide | >99:1 | 90 |

Application: Chiral Auxiliary for Asymmetric Aldol Reactions

The chiral oxazolidinone derived from this compound is also highly effective in directing asymmetric aldol reactions. The boron enolate of the N-acyloxazolidinone reacts with aldehydes to produce syn-aldol adducts with excellent diastereoselectivity.

Signaling Pathway for Asymmetric Aldol Reaction

Caption: Pathway for Asymmetric Aldol Reaction.

Experimental Protocol: Asymmetric Aldol Reaction

1. N-Acylation:

-

Prepare the N-acyloxazolidinone as described in the asymmetric alkylation protocol. For aldol reactions, an N-propionyl or N-acetyl derivative is commonly used.

2. Boron Enolate Formation and Aldol Reaction:

-

Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere.

-

Add diisopropylethylamine (DIPEA, 1.2 eq) followed by the dropwise addition of dibutylboron triflate (1.1 eq).

-

Stir the mixture at 0 °C for 1 hour to form the boron enolate.

-

Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction by adding a pH 7 phosphate buffer and methanol.

-

Extract the mixture with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography.

3. Auxiliary Cleavage:

-

The aldol adduct can be cleaved, for example, by transesterification with sodium methoxide in methanol to give the methyl ester of the β-hydroxy acid and recover the auxiliary.

Quantitative Data: Asymmetric Aldol Reaction

The following table presents typical results for asymmetric aldol reactions with various aldehydes using the cyclopentanol-derived chiral auxiliary. High syn-diastereoselectivity is consistently observed.

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | >99:1 | 85 |

| Benzaldehyde | >99:1 | 90 |

| Acetaldehyde | >99:1 | 82 |

Disclaimer: The provided protocols and data are based on established chemical literature for a closely related chiral auxiliary. Researchers should adapt and optimize these procedures for their specific substrates and conditions. Standard laboratory safety precautions must be followed at all times.

Application of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate in the Synthesis of Antiviral Carbocyclic Nucleoside Analogues

For Inquiries: [Contact Information]

Abstract

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a pivotal chiral building block in the enantioselective synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity. This document provides detailed application notes and experimental protocols for the utilization of this synthon in the synthesis of antiviral agents, with a focus on the generation of compounds analogous to the potent anti-HIV drug, Abacavir. The protocols herein describe key synthetic transformations, including the introduction of a suitable leaving group, coupling with a purine base, and subsequent deprotection steps. Quantitative data on reaction yields and the antiviral efficacy of related compounds are presented. Furthermore, this document includes diagrams illustrating the synthetic workflow and the mechanism of action of nucleoside reverse transcriptase inhibitors.

Introduction

Carbocyclic nucleoside analogues are a cornerstone of antiviral therapy. In these molecules, the furanose oxygen of the natural nucleoside is replaced by a methylene group, rendering them resistant to enzymatic cleavage by phosphorylases and hydrolases, which enhances their metabolic stability. The specific stereochemistry of the cyclopentyl ring is crucial for their biological activity, making enantioselective synthesis a critical aspect of their production.

This compound serves as a versatile chiral precursor, providing the necessary stereochemical framework for the synthesis of various carbocyclic nucleosides. The tert-butoxycarbonyl (Boc) protecting group on the amine and the hydroxyl group at the C2 position allow for sequential and regioselective functionalization of the cyclopentane ring. This application note will detail a representative synthetic route to a carbocyclic purine nucleoside, a key structural motif found in drugs like Abacavir.

Synthetic Applications & Experimental Protocols

The primary application of this compound in antiviral drug synthesis is as a chiral scaffold for the construction of carbocyclic nucleoside analogues. The following protocols outline a general, yet detailed, synthetic sequence.

Overall Synthetic Workflow

The synthesis commences with the activation of the hydroxyl group of the starting material, followed by the introduction of a purine nucleobase, and concludes with deprotection to yield the final carbocyclic nucleoside analogue.

Caption: General synthetic workflow for a carbocyclic nucleoside analogue.

Protocol 1: Mesylation of this compound

This protocol describes the activation of the hydroxyl group by converting it into a good leaving group, a mesylate.

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the mesylated intermediate.

Expected Yield: 85-95%

Protocol 2: Coupling with a Purine Base

This protocol details the nucleophilic substitution reaction between the mesylated intermediate and a suitable purine base to form the N-glycosidic bond analogue.

Materials:

-

Mesylated intermediate from Protocol 1

-

2-amino-6-chloropurine (or other desired purine)

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add the purine base (1.2 eq) portion-wise.

-

Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of the mesylated intermediate (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected carbocyclic nucleoside analogue.

Expected Yield: 60-75%

Protocol 3: Deprotection of the Carbamate

This final step involves the removal of the Boc protecting group to yield the free amine.

Materials:

-

Protected carbocyclic nucleoside analogue from Protocol 2

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

Procedure:

-

Dissolve the protected nucleoside analogue (1.0 eq) in DCM.

-

Add an excess of TFA (e.g., 10 eq) or 4M HCl in dioxane to the solution at 0 °C.

-

Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

-

Dry the combined organic layers, filter, and concentrate to give the final carbocyclic nucleoside analogue. Further purification can be achieved by crystallization or chromatography.

Expected Yield: >90%

Quantitative Data

The following table summarizes the antiviral activity of Abacavir, a carbocyclic nucleoside analogue whose synthesis can be approached using derivatives of this compound.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Abacavir | HIV-1 | MT-4 | 0.03 - 0.07 | >100 | >1400 |

| Abacavir | HIV-2 | CEM | 0.02 | >100 | >5000 |

| Carbovir | HIV-1 | MT-4 | 0.2 | 14.8 | 74 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Carbocyclic nucleoside analogues like Abacavir function as Nucleoside Reverse Transcriptase Inhibitors (NRTIs). They are prodrugs that are intracellularly phosphorylated to their active triphosphate form. This active form competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the viral reverse transcriptase. Upon incorporation, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.

Caption: Mechanism of action for carbocyclic nucleoside reverse transcriptase inhibitors.

Conclusion

This compound is a valuable and versatile chiral intermediate for the asymmetric synthesis of carbocyclic nucleoside analogues. The protocols provided herein offer a general framework for the synthesis of these potent antiviral agents. The ability to construct the stereochemically defined cyclopentane core and subsequently introduce various nucleobases makes this starting material highly attractive for the development of new antiviral therapeutics. The impressive antiviral activity and high selectivity index of drugs like Abacavir underscore the importance of this class of compounds and the synthetic routes that enable their production.

Application Notes and Protocols: Protecting Group Strategies Utilizing tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of carbocyclic nucleoside analogues. These analogues are a class of compounds where the furanose ring of natural nucleosides is replaced by a cyclopentane ring, often leading to enhanced metabolic stability and potent antiviral activity. The strategic use of the tert-butoxycarbonyl (Boc) protecting group on the amine function of the (1R,2R)-2-aminocyclopentanol scaffold allows for selective transformations at the hydroxyl group and subsequent elaboration into complex target molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of carbocyclic nucleoside analogues, which are key components in the development of antiviral therapeutics.

Application: Synthesis of Carbocyclic Nucleoside Analogues